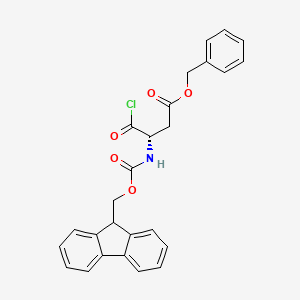
Desmethyl Norflurazon-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl Norflurazon-d4 is a deuterated form of Desmethyl Norflurazon, a metabolite of the herbicide Norflurazon. This compound is primarily used in scientific research to study the environmental fate and behavior of Norflurazon. The deuterium labeling allows for more precise tracking and analysis in various experimental setups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Norflurazon-d4 typically involves the deuteration of Desmethyl Norflurazon. The process begins with the preparation of Desmethyl Norflurazon, which is synthesized through a series of chemical reactions involving the starting material Norflurazon. The deuteration process involves the replacement of hydrogen atoms with deuterium, often using deuterated reagents and solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium atoms .
Analyse Des Réactions Chimiques
Types of Reactions
Desmethyl Norflurazon-d4 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Desmethyl Norflurazon-d4 is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving the environmental fate of Norflurazon.
Biology: Employed in metabolic studies to understand the degradation pathways of Norflurazon in biological systems.
Medicine: Investigated for its potential effects on human health and its role as a biomarker for exposure to Norflurazon.
Mécanisme D'action
Desmethyl Norflurazon-d4 exerts its effects by inhibiting the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This inhibition leads to the disruption of carotenoid production, resulting in the bleaching of plant tissues. The molecular targets and pathways involved include the binding of the compound to the active site of phytoene desaturase, preventing the conversion of phytoene to lycopene .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desmethyl Norflurazon: The non-deuterated form of Desmethyl Norflurazon-d4.
Norflurazon: The parent compound from which Desmethyl Norflurazon is derived.
Other Pyridazinone Herbicides: Compounds with similar structures and modes of action, such as Fluridone and Pydiflumetofen.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific studies. This labeling provides a distinct advantage in experiments requiring high sensitivity and specificity, such as those involving mass spectrometry or NMR spectroscopy .
Propriétés
IUPAC Name |
5-amino-4-chloro-2-[2,3,4,6-tetradeuterio-5-(trifluoromethyl)phenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-9-8(16)5-17-18(10(9)19)7-3-1-2-6(4-7)11(13,14)15/h1-5H,16H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEQNXJEEHWIDV-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)N)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N2C(=O)C(=C(C=N2)N)Cl)[2H])C(F)(F)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











